molecular formula C21H21N5O2 B2989781 4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097915-04-1

4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2989781
CAS No.: 2097915-04-1
M. Wt: 375.432
InChI Key: NDLYKQITVYWOTD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a morpholine ring at the 4-position and a pyrazine-pyridinyl methyl group. The morpholine moiety may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

4-morpholin-4-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-21(16-3-5-18(6-4-16)26-10-12-28-13-11-26)25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17/h1-9,14H,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLYKQITVYWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, a pyridine moiety, and a benzamide structure. Its molecular formula is C17H20N4OC_{17}H_{20}N_{4}O, which indicates a relatively complex structure conducive to diverse biological interactions.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases and enzymes involved in cell signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on c-Abl kinase, which is implicated in neurodegenerative diseases like Parkinson's disease . This suggests that our compound may also exert neuroprotective effects by modulating kinase activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Kinase Inhibition Potential inhibition of c-Abl and other kinases involved in cancer and neurodegenerative diseases.
Neuroprotective Effects May protect neuronal cells from apoptosis induced by toxins (e.g., MPP+).
Antiproliferative Activity Similar compounds have shown the ability to inhibit tumor cell growth.
Antibacterial Activity Related compounds exhibit significant antibacterial properties against various pathogens.

Neuroprotective Effects

In a study examining the neuroprotective potential of related compounds, it was found that certain derivatives exhibited significant protective effects against MPP+-induced cell death in SH-SY5Y neuronal cells. The mechanism was attributed to the inhibition of c-Abl kinase, leading to reduced apoptosis .

Anticancer Activity

A series of studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, benzenesulfonamide derivatives showed selective inhibition against carbonic anhydrase IX, leading to apoptosis in MDA-MB-231 breast cancer cells . This suggests that this compound may also possess anticancer properties.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, lower toxicity compared to established drugs like nilotinib has been reported, which is promising for therapeutic applications in treating diseases such as Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

Target Compound:
  • Structure : Benzamide with 4-morpholinyl and [3-(pyridin-3-yl)pyrazin-2-yl]methyl groups.
  • Key Features : Pyrazine central ring, morpholine for solubility, pyridinyl for π-π interactions.
Analogs:

3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d) Structure: Thiazole core instead of pyrazine; dichlorobenzamide substituent. Comparison: The thiazole ring (vs. pyrazine) may alter electron distribution and binding affinity. The dichloro group enhances lipophilicity but reduces solubility .

N-{5-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) Structure: Piperazine-linked trifluoromethyl benzoyl group. Comparison: Piperazine (vs. The trifluoromethyl group enhances metabolic stability .

4-{[3-(Piperidin-1-yl)Pyrazin-2-yl]Oxy}-N-[4-(Trifluoromethyl)Benzyl]Benzamide

  • Structure : Pyrazine with piperidine and trifluoromethyl benzyl groups.
  • Comparison : Piperidine substitution (vs. morpholine) may reduce polarity, impacting solubility. The trifluoromethyl group improves target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Mass Spec (M+1) Key Substituents
Target Compound C21H22N6O2 Not reported Not available Morpholine, pyrazine-pyridinyl
4d C22H21Cl2N5O2S 215–217 514.1 Thiazole, dichlorobenzamide
8b C28H25ClF3N5O3 241–242 530 Piperazine, trifluoromethyl
4-{[3-(Piperidin-1-yl)Pyrazin-2-yl]Oxy}-N-[4-(Trifluoromethyl)Benzyl]Benzamide C24H22F3N3O2 Not reported 466.2 Piperidine, trifluoromethyl

Trends :

  • Thiazole-containing analogs (e.g., 4d) exhibit higher melting points, suggesting greater crystallinity.
  • Trifluoromethyl groups (e.g., 8b) correlate with enhanced metabolic stability and target affinity .

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